BenchChemオンラインストアへようこそ!

Oxaprozin D4

Bioanalysis LC-MS/MS Internal Standard

Ensure precise oxaprozin quantification with Oxaprozin D4, a deuterated internal standard. Its +4 Da mass shift and ≥99.08% purity eliminate interference, crucial for validated LC-MS methods and regulatory submissions. Avoid systematic errors from unlabeled oxaprozin or mismatched deuterated analogs (e.g., Oxaprozin-d5). Supplied with a comprehensive Certificate of Analysis (CoA), Safety Data Sheet (SDS), and potential USP/EP traceability, it directly supports ANDA filings and method lifecycle management. Confirm stock and secure your batch today.

Molecular Formula C18H11D4NO3
Molecular Weight 297.34
Cat. No. B1574245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxaprozin D4
Molecular FormulaC18H11D4NO3
Molecular Weight297.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxaprozin D4: Stable Isotope-Labeled NSAID Internal Standard for Quantification and Regulatory-Compliant Analysis


Oxaprozin D4 (also designated Oxaprozin-d4 or Wy-21743 D4) is a deuterium-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) oxaprozin [1]. It is characterized by the molecular formula C18H11D4NO3 and a molecular weight of 297.34 g/mol, reflecting the substitution of four protium atoms with deuterium at the propanoic acid side chain [2]. This compound is intended exclusively for use as an internal standard in analytical and pharmacokinetic research, enabling precise quantification of oxaprozin in biological samples via mass spectrometry [3].

Why Oxaprozin D4 Procurement Requires Direct Evidence-Based Selection Over Unlabeled or Differently Labeled Analogs


Generic substitution of a stable isotope-labeled internal standard (SIL-IS) can introduce systematic quantification errors in mass spectrometry-based workflows. Unlabeled oxaprozin, being chemically identical to the analyte, cannot be distinguished via MS, precluding its use as an internal standard . Substituting a different deuterated analog, such as the commercially available Oxaprozin-d5 (labeling on the phenyl ring), can result in altered chromatographic retention times and ion suppression/enhancement profiles, compromising method accuracy and reproducibility . Procurement of Oxaprozin D4, with its specific deuteration site and accompanying regulatory documentation, is therefore essential for maintaining validated analytical methods and meeting regulatory submission requirements [1].

Oxaprozin D4: Quantified Analytical Differentiation Against Unlabeled Oxaprozin and Alternative Deuterated Analogs


Mass Shift and Isotopic Purity: Oxaprozin D4 Provides Baseline Separation from Analyte Signal with Minimum Interference

Oxaprozin D4 provides a nominal mass shift of +4 Da relative to unlabeled oxaprozin (molecular weight 293.32 g/mol) [1]. This shift is specifically localized to the propanoic acid side chain . In comparison, unlabeled oxaprozin offers a mass shift of 0 Da, precluding its use as an internal standard in mass spectrometry . The isotopic enrichment is specified as ≥98% 2H, minimizing the presence of unlabeled (d0) species that could contribute to signal interference at the analyte m/z [2].

Bioanalysis LC-MS/MS Internal Standard

Chemical Purity: High Purity Specifications Ensure Minimal Interference in Quantitative Analytical Workflows

Oxaprozin D4 is supplied with certified chemical purity of ≥99.08% (as determined by HPLC) [1]. This high purity ensures that the internal standard contributes negligible non-deuterated impurities to the analytical system, a critical factor for method sensitivity and specificity . In contrast, some alternative commercial sources of oxaprozin-d5 list a lower purity of ≥95% [2].

Quality Control Method Validation Reference Standard

Regulatory Documentation: Comprehensive Characterization Data Supports ANDA and Method Validation Submissions

Oxaprozin D4 is supplied with detailed characterization data compliant with regulatory guidelines, including a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) [1]. This documentation supports its use in analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) . In contrast, standard analytical-grade oxaprozin is typically not supplied with documentation demonstrating traceability to pharmacopeial standards (USP/EP) .

Regulatory Compliance ANDA Method Validation

Storage Stability: Oxaprozin D4 Demonstrates Documented Long-Term Stability Under Standard Laboratory Conditions

Oxaprozin D4 exhibits documented stability of ≥1 year when stored under recommended conditions (-20°C for powder) [1]. This stability profile is explicitly specified by the manufacturer and is essential for ensuring consistent performance over time in validated analytical methods . In contrast, unlabeled oxaprozin, while stable, is not typically supplied with a formal, manufacturer-certified stability statement for use as an internal standard .

Stability Storage Shelf Life

Optimized Application Scenarios for Oxaprozin D4: From Bioanalytical Method Development to Regulatory ANDA Submissions


LC-MS/MS Bioanalysis of Oxaprozin in Pharmacokinetic Studies

Utilize Oxaprozin D4 as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of oxaprozin in human or animal plasma. The +4 Da mass shift ensures baseline separation from the analyte signal, while the high isotopic enrichment (≥98% 2H) minimizes interference from unlabeled species, enabling accurate measurement of pharmacokinetic parameters such as Cmax and AUC [1].

Analytical Method Validation (AMV) and Quality Control (QC) for ANDA Submissions

Employ Oxaprozin D4 as a reference standard in the development and validation of analytical methods for oxaprozin drug products. The provided Certificate of Analysis (CoA), Safety Data Sheet (SDS), and potential traceability to USP/EP standards satisfy regulatory documentation requirements for ANDA submissions, reducing the burden of additional characterization [2].

Stability-Indicating Method Development for Oxaprozin Formulations

Incorporate Oxaprozin D4 as an internal standard in stability-indicating HPLC or LC-MS methods designed to monitor oxaprozin degradation products. The manufacturer-certified stability of ≥1 year under recommended storage conditions provides documented assurance of consistent internal standard performance throughout the method lifecycle [3].

Drug-Drug Interaction Studies Requiring High-Sensitivity Oxaprozin Quantification

Apply Oxaprozin D4 in LC-MS/MS assays designed to quantify oxaprozin in the presence of potential co-administered drugs. The high chemical purity (≥99.08%) reduces the risk of chromatographic interference from impurities, enhancing method sensitivity and specificity for low-concentration analyte detection [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxaprozin D4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.